

Nortadalafil (CAS 171596-36-4): A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Nortadalafil*

Cat. No.: *B3427931*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortadalafil, with the Chemical Abstracts Service (CAS) number 171596-36-4, is a significant analogue and the primary active metabolite of tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.^[1] Structurally, it is N-desmethyl tadalafil, differing from its parent compound by the absence of a methyl group on the piperazinedione ring. This structural modification influences its pharmacokinetic and pharmacodynamic properties.^[1] This technical guide provides an in-depth overview of **nortadalafil**, including its chemical and physical properties, synthesis, mechanism of action, and analytical methodologies. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

Nortadalafil is a complex heterocyclic organic compound. Its systematic IUPAC name is (2R,8R)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),11,13,15-tetraene-4,7-dione.^{[2][3]} The compound maintains the core tetracyclic framework of tadalafil, which consists of a fused indole-pyridopyrazinedione system coupled with a benzodioxole substituent.^[2]

Property	Value	Reference
CAS Number	171596-36-4	[3][4][5]
Molecular Formula	C ₂₁ H ₁₇ N ₃ O ₄	[2][3][4][5]
Molecular Weight	375.38 g/mol	[2][3][4][5]
Appearance	Powder	[5]
Solubility	Insoluble in water. Soluble in DMSO (≥32.7 mg/mL) and Ethanol (≥2.32 mg/mL with sonication).	[4][5]
Storage	Desiccate at -20°C	[4][5]

Synthesis

The primary route for synthesizing **nortadalafil** is through the N-demethylation of tadalafil.[1][2] This process involves the removal of the methyl group from the nitrogen atom at position 2 of the piperazinedione moiety.[1]

Experimental Protocol: N-Demethylation of Tadalafil

Objective: To synthesize **nortadalafil** from tadalafil.

Materials:

- Tadalafil (starting material)[2]
- Boron tribromide (BBr₃) or other suitable demethylating agents[2]
- Appropriate organic solvents (e.g., dichloromethane)
- Reagents for quenching and work-up (e.g., methanol, saturated sodium bicarbonate solution)
- Purification materials (e.g., silica gel for chromatography)

Procedure:

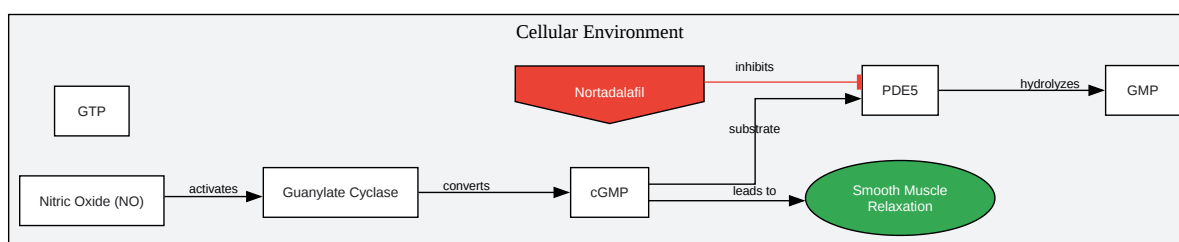
- Dissolve tadalafil in a suitable anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to a low temperature (e.g., -78 °C or 0 °C) using a cooling bath.
- Slowly add the demethylating agent (e.g., boron tribromide) to the cooled solution while stirring.[2] The reaction is typically performed under controlled conditions to ensure selectivity.[2]
- Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Once the reaction is complete, quench the reaction by carefully adding a quenching agent (e.g., methanol) at a low temperature.
- Allow the mixture to warm to room temperature and then perform an aqueous work-up. This may involve washing with a saturated sodium bicarbonate solution to neutralize any remaining acid.
- Extract the product into an organic solvent.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.
- Purify the crude product using techniques such as recrystallization or column chromatography to obtain pure **nortadalafil**.[2]

Mechanism of Action

Nortadalafil functions as a highly selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][4][6] The therapeutic effects of **nortadalafil** are mediated through its interaction with the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway.[1]

During sexual stimulation, nitric oxide is released, which activates guanylate cyclase, leading to increased levels of cGMP.[7][8] cGMP induces smooth muscle relaxation and vasodilation, increasing blood flow.[1][7] PDE5 is the enzyme responsible for the degradation of cGMP.[1][2]

By inhibiting PDE5, **nortadafafil** prevents the breakdown of cGMP, leading to its accumulation. [1][2] This sustained elevation of cGMP enhances the vasodilatory effects of nitric oxide. [1][4]



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Mechanism of Action of **Nortadafafil** via PDE5 Inhibition.

Analytical Methodologies

Advanced analytical techniques are crucial for the identification and quantification of **nortadafafil**, especially in contexts such as its detection as an undeclared adulterant in dietary supplements. [1]

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC, often coupled with mass spectrometry (MS), are the cornerstone techniques for the analysis of **nortadafafil**. [1]

Experimental Protocol: UHPLC-MS/MS Analysis

Objective: To detect and quantify **nortadafafil** in a sample matrix.

Instrumentation:

- UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[\[1\]](#)

Chromatographic Conditions:

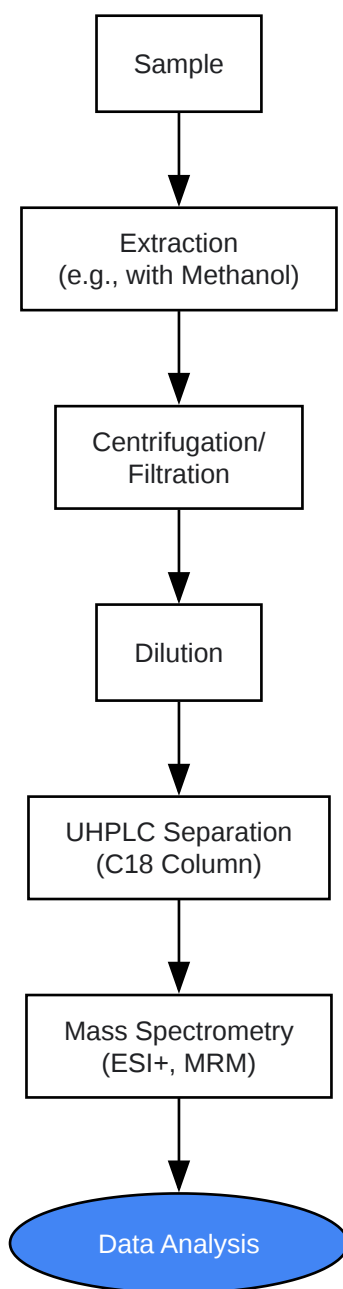
- Column: A C18 reversed-phase column is commonly used.[\[9\]](#)
- Mobile Phase: A gradient elution is typically employed with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[\[9\]](#)
- Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[\[9\]](#)
- Injection Volume: Dependent on sample concentration and instrument sensitivity.

Mass Spectrometry Conditions:

- Ionization Mode: Positive electrospray ionization (ESI+).[\[9\]](#)
- Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for **nortadalafil**.[\[9\]](#)

Sample Preparation:

- Extraction: Extract the analyte from the sample matrix using a suitable organic solvent, such as methanol or a mixture of acetonitrile and water.[\[9\]](#) Sonication can be used to ensure complete extraction.[\[9\]](#)
- Centrifugation/Filtration: Centrifuge the extract to remove insoluble materials and filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.[\[9\]](#)
- Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the instrument.[\[9\]](#)



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General Workflow for the Analysis of **Nortadalafil** using UHPLC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of **nortadalafil**.^[1]

Experimental Protocol: NMR Analysis

Objective: To confirm the chemical structure of **nortadalafil**.

Instrumentation:

- High-field NMR spectrometer (e.g., 400 MHz or higher).[9]

Sample Preparation:

- Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

Experiments:

- ¹H NMR: To determine the number and chemical environments of protons.[1]
- ¹³C NMR: To determine the number and types of carbon atoms.[9]
- 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall molecular structure.[9]

Pharmacological Data

While **nortadalafil** is primarily known as a metabolite of tadalafil, its own pharmacological profile is of significant interest. Tadalafil is a highly potent PDE5 inhibitor with an IC₅₀ of approximately 5 nM.[4][10][11] Although specific IC₅₀ values for **nortadalafil** are not as widely reported in the readily available literature, its structural similarity to tadalafil suggests it is also a potent PDE5 inhibitor.[2] Tadalafil exhibits high selectivity for PDE5 over other phosphodiesterase isoforms, such as PDE1-4 and PDE6.[4][10][11] This selectivity is a key factor in its favorable side-effect profile, particularly the lower incidence of visual disturbances compared to some other PDE5 inhibitors that have a greater effect on PDE6, an enzyme found in the retina.[1][7]

Parameter	Tadalafil (for comparison)	Nortadalafil
Target	PDE5	PDE5[4][5][10]
IC ₅₀	~5 nM[4][10][11]	Data not widely available, but expected to be a potent inhibitor.
Selectivity	High for PDE5 over PDE1-4 and PDE6[4][10][11]	Expected to have a similar selectivity profile to tadalafil.

Conclusion

Nortadalafil is a key analogue and metabolite of tadalafil, playing a crucial role in understanding the pharmacology and metabolism of this important class of PDE5 inhibitors. This technical guide has provided a detailed overview of its chemical properties, synthesis, mechanism of action, and analytical methodologies. The provided experimental protocols and diagrams are intended to serve as a valuable resource for researchers in the field. Further investigation into the specific pharmacokinetic and pharmacodynamic profile of **nortadalafil** will continue to be an important area of research.

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